molecular formula C5H10N4 B6173244 rac-(1R,2S)-2-azidocyclopentan-1-amine CAS No. 518352-92-6

rac-(1R,2S)-2-azidocyclopentan-1-amine

Cat. No.: B6173244
CAS No.: 518352-92-6
M. Wt: 126.2
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Description

rac-(1R,2S)-2-azidocyclopentan-1-amine is a chiral cyclopentane derivative featuring an azide (-N₃) substituent at the 2-position and an amine (-NH₂) group at the 1-position. The "rac" designation indicates a racemic mixture of enantiomers, while the (1R,2S) stereodescriptor specifies the relative configuration of the stereocenters.

Properties

CAS No.

518352-92-6

Molecular Formula

C5H10N4

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-azidocyclopentan-1-amine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclopentane derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-azidocyclopentan-1-amine can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: The primary amine derivative of cyclopentane.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: rac-(1R,2S)-2-azidocyclopentan-1-amine is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its azido group is a versatile functional group that can be transformed into various other functionalities.

Biology: In biological research, this compound can be used to study the effects of azido-containing compounds on biological systems. It can also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful for the synthesis of triazole-containing pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-azidocyclopentan-1-amine depends on the specific reactions it undergoes. For example, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. In cycloaddition reactions, the azido group forms a triazole ring, which can interact with biological targets or serve as a stable functional group in various applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Cyclopentane/Cyclohexane Amine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
rac-(1R,2S)-2-azidocyclopentan-1-amine -N₃, -NH₂ C₅H₉N₅ 155.16 (calculated) Potential for click chemistry [Inferred]
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride -F, -NH₂ (HCl salt) C₆H₁₃ClFN 153.63 Fluorinated analog; likely CNS agent
rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride -pyrazole, -NH₂ (HCl salt) C₈H₁₄ClN₃ 187.67 Heterocyclic substituent; drug intermediate
(1R,3S)-3-Aminocyclopentanecarboxylic acid -NH₂, -COOH C₆H₁₁NO₂ 129.15 Chiral building block; high optical purity (98% ee)
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane -NH₂, -OH, -CH₂OH C₆H₁₃NO₃ 147.17 Polar substituents; high cost ($3000/1g)
Key Observations:

Substituent Effects on Reactivity: The azide group in the target compound enables participation in bioorthogonal reactions (e.g., with alkynes), unlike carboxylic acid or hydroxylated analogs .

Physical Properties :

  • Melting points (mp) for related compounds vary widely:

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid: mp 172.1°C (decomposes) .
  • Hydrochloride salts (e.g., ) generally exhibit higher solubility in polar solvents compared to free bases.

Applications :

  • Heterocyclic derivatives (e.g., pyrazole-substituted amines) are common in drug discovery due to their ability to modulate pharmacokinetics .
  • Carboxylic acid derivatives () serve as chiral synthons in peptide mimetics or enzyme inhibitors.

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